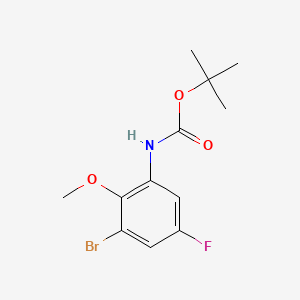
tert-Butyl (3-bromo-5-fluoro-2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl carbamates, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate has several applications in scientific research:
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate
- Tert-butyl N-(3-bromo-5-fluoro-2-hydroxyphenyl)carbamate
- Tert-butyl N-(3-bromo-5-fluoro-2-aminophenyl)carbamate
Uniqueness
Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can affect the compound’s solubility and interaction with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C12H15BrFNO3 |
|---|---|
Molekulargewicht |
320.15 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-7(14)5-8(13)10(9)17-4/h5-6H,1-4H3,(H,15,16) |
InChI-Schlüssel |
QONSHYVAOZBPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















